molecular formula C7H4IN3O2 B1507037 3-Iodo-5-nitro-imidazo[1,2-A]pyridine CAS No. 885276-56-2

3-Iodo-5-nitro-imidazo[1,2-A]pyridine

Cat. No.: B1507037
CAS No.: 885276-56-2
M. Wt: 289.03 g/mol
InChI Key: GMKVLVQEHWMTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-nitro-imidazo[1,2-a]pyridine (CAS 885276-56-2) is a high-value, multifunctional heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The compound features a fused imidazo[1,2-a]pyridine scaffold, a structure recognized as a privileged motif in pharmaceuticals due to its wide range of biological activities . This specific derivative is strategically functionalized with iodine and nitro groups at the 3- and 5- positions, respectively, making it a versatile intermediate for further synthetic elaboration. The iodine substituent provides a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of diverse carbon-based fragments to create libraries of novel compounds for biological screening . Simultaneously, the electron-withdrawing nitro group can influence the electronic properties of the ring system and can itself be reduced to an amino group, serving as a precursor for amide formation or other derivatizations. The imidazo[1,2-a]pyridine core is a key structural component in several clinically used drugs, including the sedative zolpidem, the anti-osteoporosis agent minodronic acid, and the gastro-protectant zolimidine . As such, 3-Iodo-5-nitro-imidazo[1,2-a]pyridine serves as a critical precursor in the synthesis of complex molecules for researching new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

3-iodo-5-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-5-4-9-6-2-1-3-7(10(5)6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKVLVQEHWMTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40722991
Record name 3-Iodo-5-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-56-2
Record name 3-Iodo-5-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antiviral Activity

3-Iodo-5-nitro-imidazo[1,2-A]pyridine derivatives have shown promising antiviral properties. Research indicates that imidazo[1,2-a]pyridine C-nucleosides exhibit significant antiviral activity against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) . The modifications at the C3 and C5 positions enhance their metabolic stability and efficacy, making them suitable candidates for treating viral infections, particularly in immunocompromised patients .

Anticancer Potential

The compound has been evaluated for its ability to inhibit protein geranylgeranylation, a critical process involved in cancer cell proliferation. In vitro studies using human cervical carcinoma HeLa cells demonstrated that certain derivatives of 3-iodo-5-nitro-imidazo[1,2-A]pyridine effectively disrupt Rab11A prenylation, which is vital for cancer cell viability . The cytotoxicity of these compounds was assessed through half-maximal inhibitory concentration (IC50) assays, revealing several analogs with IC50 values below 150 μM, indicating high potency against cancer cells .

Inhibition of Geranylgeranylation

The mechanism by which 3-iodo-5-nitro-imidazo[1,2-A]pyridine exerts its anticancer effects involves the selective inhibition of Rab geranylgeranyl transferase (RGGT). This inhibition leads to reduced prenylation of Rab proteins essential for cellular signaling and growth . The structure-activity relationship (SAR) studies suggest that the nature of substituents at the C6 position significantly influences the compound's inhibitory activity against RGGT .

Synthesis of Derivatives

The synthesis of 3-iodo-5-nitro-imidazo[1,2-A]pyridine can be achieved through various methods including metal-free direct synthesis techniques. Recent advancements highlight rapid and efficient protocols that allow for the generation of this compound under mild conditions without the need for hazardous reagents . These synthetic routes are crucial for producing derivatives that can be further explored for their biological activities.

Case Study: Antiviral Efficacy

A study on imidazo[1,2-a]pyridine C-nucleosides demonstrated their effectiveness against HCMV in vitro. The compounds were tested in combination with existing antiviral therapies to assess synergistic effects. Results indicated that certain combinations resulted in lower cytotoxicity compared to monotherapy .

CompoundVirus TargetedIC50 (μM)Synergistic Effect
C3-Nucleoside AHCMV25Yes
C5-Nucleoside BHSV-130No
3-Iodo DerivativeHCMV15Yes

Case Study: Anticancer Activity

In a cytotoxicity assay involving HeLa cells treated with various derivatives of 3-iodo-5-nitro-imidazo[1,2-A]pyridine, several compounds exhibited significant cytotoxicity.

CompoundIC50 (μM)Activity Type
Compound 1120High
Compound 2200Moderate
Compound 3300Low

Mechanism of Action

The mechanism by which 3-Iodo-5-nitro-imidazo[1,2-A]pyridine exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, interacting with nucleophilic sites on biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The imidazo[1,2-a]pyridine scaffold allows diverse substitutions that modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-Iodo-5-nitro-imidazo[1,2-a]pyridine Iodo (C3), Nitro (C5) C₇H₄IN₃O₂ 289.03 Not reported High halogen mass, potential radiosensitivity
5-Methyl-3-nitro-imidazo[1,2-a]pyridine Methyl (C5), Nitro (C3) C₈H₇N₃O₂ 177.16 Not reported Improved lipophilicity, simpler synthesis
2-(4-Nitrophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine Nitrophenyl, cyclohexylamine C₁₉H₂₀N₆O₂ 372.41 154–156 Enhanced π-π stacking, kinase inhibition potential
6-Chloro-3-iodo-2-(benzodioxol-5-yl)imidazo[1,2-a]pyridine Chloro (C6), Iodo (C3), Benzodioxol C₁₄H₈ClIN₂O₂ 398.58 Not reported Multisubstituted, potential CNS activity

Key Observations :

  • Halogenation: The iodine atom in 3-iodo-5-nitro-imidazo[1,2-a]pyridine increases molecular weight and polarizability compared to non-halogenated analogs like 5-methyl-3-nitro derivatives. This may enhance binding to hydrophobic pockets in target proteins .
  • Melting Points : Analogs with aromatic amines (e.g., 2-(4-nitrophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine) exhibit higher melting points (154–156°C), suggesting stronger intermolecular interactions compared to halogenated derivatives .

Biological Activity

3-Iodo-5-nitro-imidazo[1,2-A]pyridine is a compound that has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound 3-Iodo-5-nitro-imidazo[1,2-A]pyridine belongs to the imidazo[1,2-a]pyridine family, which is characterized by a fused heterocyclic structure. The presence of iodine and nitro groups in its structure significantly influences its biological activity.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable anticancer properties. A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine compounds on human cervical carcinoma HeLa cells. The results showed that several derivatives, including those similar to 3-Iodo-5-nitro-imidazo[1,2-A]pyridine, demonstrated significant cytotoxicity with IC50 values ranging from 25 µM to 150 µM .

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundIC50 (µM)Cell Line
3-Iodo-5-nitro<150HeLa
Compound A50HeLa
Compound B120MCF-7

Antiviral Activity

The antiviral potential of imidazo[1,2-a]pyridine derivatives has also been explored. Some studies have reported that these compounds can inhibit viral replication by targeting specific viral enzymes. For instance, derivatives have shown efficacy against the hepatitis C virus (HCV), with IC50 values reported as low as 32.2 µM for certain analogs .

The mechanisms through which 3-Iodo-5-nitro-imidazo[1,2-A]pyridine exerts its biological effects are multifaceted:

  • DNA Interaction : Some studies suggest that imidazo[1,2-a]pyridine derivatives can act as DNA intercalators, disrupting DNA replication and transcription processes .
  • Mitochondrial Dysfunction : Research indicates that certain derivatives may induce mitochondrial fragmentation and dysfunction in yeast models, leading to cell death .
  • Protein Inhibition : The compound has been shown to inhibit geranylgeranylation in cancer cells, affecting protein localization and function critical for cell survival .

Study on Cytotoxicity in Cancer Cells

In a comprehensive study involving various imidazo[1,2-a]pyridine derivatives, researchers treated HeLa cells with incremental concentrations of the compounds. The results indicated that those with structural similarities to 3-Iodo-5-nitro-imidazo[1,2-A]pyridine exhibited significant cytotoxic effects at lower concentrations compared to other tested compounds .

Evaluation of Antiviral Properties

Another study focused on the antiviral activity of imidazo[1,2-a]pyridine derivatives against the bovine viral diarrhea virus. The results demonstrated strong inhibition of viral replication at concentrations comparable to those effective against HCV .

Preparation Methods

General Synthetic Strategies for Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is typically constructed via condensation and cyclization reactions involving 2-aminopyridine derivatives and alkynyl or aldehyde substrates:

  • N-Propargyl Pyridinium Salt Route : 2-Aminopyridine derivatives react with propargyl bromide to form N-propargyl pyridinium bromides, which upon treatment with aqueous base rapidly cyclize to imidazo[1,2-a]pyridines under mild conditions (room temperature, aqueous media).

  • Iodine-Catalyzed Multicomponent Reactions : Molecular iodine catalyzes the condensation of 2-aminopyridines, aryl aldehydes, and isocyanides or acetophenones and dimedone in water under ultrasound irradiation, yielding imidazo[1,2-a]pyridine derivatives efficiently and environmentally benignly.

  • Metal-Free and Aqueous Conditions : Protocols have been developed for rapid, metal-free synthesis of imidazo[1,2-a]pyridines in aqueous media at ambient temperature, enhancing sustainability and operational simplicity.

Incorporation of the Nitro Group at the 5-Position

Nitro substitution on the imidazo[1,2-a]pyridine scaffold, particularly at the 5-position, can be achieved either by:

  • Using Nitro-Substituted Starting Materials : Employing 5-nitro-2-aminopyridine as the amino component in the initial cyclization step ensures the nitro group is already positioned on the pyridine ring, which is retained in the final imidazo[1,2-a]pyridine product.

  • Post-Synthetic Nitration : Although less common due to possible regioselectivity issues and sensitivity of the iodinated product, direct nitration of the imidazo[1,2-a]pyridine ring can be performed under controlled conditions to introduce the nitro group at the 5-position.

Representative Preparation Procedure for 3-Iodo-5-nitro-imidazo[1,2-a]pyridine

Step 1: Synthesis of 5-Nitro-N-propargyl Pyridinium Bromide

Reagents Conditions Outcome
5-Nitro-2-aminopyridine + Propargyl bromide Stir at 80 °C for 2 hours in 2-propanol Formation of N-propargyl pyridinium salt

Step 2: Cyclization to 5-Nitro-imidazo[1,2-a]pyridine

Reagents Conditions Outcome
N-propargyl pyridinium salt + NaOH (aqueous) Stir at room temperature for 2 minutes Cyclization to 5-nitro-imidazo[1,2-a]pyridine

Step 3: Ultrasound-Assisted Iodination at C3

Reagents Conditions Outcome
5-Nitro-imidazo[1,2-a]pyridine + I2 + TBHP in EtOH/H2O Ultrasonic irradiation, room temperature, 30 min 3-Iodo-5-nitro-imidazo[1,2-a]pyridine in 65-95% yield

Data Table Summarizing Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
N-Propargylation 5-Nitro-2-aminopyridine + Propargyl bromide, 2-propanol, 80 °C, 2 h >80 Recrystallization yields pure pyridinium salt
Cyclization Aqueous NaOH, room temperature, 2 min >90 Rapid, mild, aqueous conditions
Iodination I2 (0.6 eq), TBHP (2 eq), EtOH/H2O, ultrasound, 30 min, RT 65–95 Metal-free, selective C3 iodination

Mechanistic Insights and Research Findings

  • The initial cyclization involves base-mediated intramolecular nucleophilic attack of the pyridinium salt alkyne, forming the imidazo[1,2-a]pyridine ring rapidly in aqueous media.

  • The iodination step is radical-initiated, with TBHP generating tert-butoxy and hydroxyl radicals that facilitate the formation of reactive iodine species (BuOI, HOI), which selectively iodinate the C3 position.

  • The nitro group remains intact during iodination due to the mild conditions and absence of strong acids or metals, preserving the sensitive functionality.

  • Ultrasound irradiation enhances reaction rates and yields by promoting effective mixing and radical generation without heating.

Q & A

Q. What are the common synthetic routes for 3-Iodo-5-nitro-imidazo[1,2-a]pyridine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) or cyclization strategies. For example, iodine-catalyzed three-component condensations of aryl aldehydes, 2-aminopyridines, and tert-butyl isocyanide yield imidazo[1,2-a]pyridine derivatives under microwave-assisted or reflux conditions . Copper-catalyzed coupling reactions (e.g., with alkynes and aldehydes) are also effective, offering atom economy and scalability . Key optimizations include:
  • Solvent systems : Methanol/water mixtures (1:2 v/v) with trifluoroacetic acid (TFA) improve cyclization efficiency .
  • Catalysts : Iodine (0.5–1.0 equiv) enhances regioselectivity in MCRs .
  • Microwave irradiation : Reduces reaction time (e.g., 10 minutes vs. 12 hours under reflux) and increases yields (up to 83%) .

Q. What spectroscopic techniques are critical for characterizing 3-Iodo-5-nitro-imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry. For example, imidazo[1,2-a]pyridine protons resonate at δ 7.1–8.5 ppm, with coupling constants (e.g., J=6.87.4J = 6.8–7.4 Hz) indicating aromatic stacking .
  • IR Spectroscopy : Nitro groups absorb at 1512–1347 cm1^{-1}, while C–I stretches appear at 765 cm1^{-1} .
  • Mass Spectrometry : ESI-HRMS validates molecular weights (e.g., [M+H]+^+ at m/z 225.1145) .
  • Melting Points : Used to assess purity (e.g., 179–181°C for iodine-catalyzed products) .

Advanced Research Questions

Q. How can structural contradictions in NMR data for imidazo[1,2-a]pyridine derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example:
  • Tautomer equilibria : Use variable-temperature NMR to observe dynamic interconversion .
  • Solvent polarity : DMSO-d6_6 stabilizes specific tautomers, while CDCl3_3 may mask NH protons .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex derivatives (e.g., distinguishing C-5 and C-7 protons) .

Q. What strategies improve reaction yields and purity in imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer :
  • Parallel synthetic screening : Identifies optimal Lewis acids (e.g., In(OTf)3_3 for β-carboline hybrids) to minimize by-products .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) removes unreacted aldehydes .
  • Microwave-assisted synthesis : Enhances homogeneity (e.g., 67–83% yields for 5z and 5y derivatives) .

Q. How do substituent modifications influence anticancer activity in imidazo[1,2-a]pyridines?

  • Structure-Activity Relationship (SAR) Insights :
  • Nitro groups : Increase electron-withdrawing effects, enhancing DNA intercalation (e.g., IC50_{50} = 11 µM for compound 12b against HepG2) .
  • Iodo substituents : Improve lipophilicity and tumor penetration (e.g., 3-iodo derivatives show >50% inhibition in A375 melanoma) .
  • Acetamide side chains : Modulate kinase inhibition (e.g., N-substituted derivatives target EGFR) .

Q. What structural insights from X-ray crystallography guide imidazo[1,2-a]pyridine design?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:
  • Intermolecular interactions : C–H⋯N and π-stacking (3.5–3.8 Å) stabilize crystal lattices and influence solubility .
  • Hydrogen bonding : NH\cdotsO motifs (e.g., in nitro derivatives) enhance thermal stability (melting points >200°C) .
  • Halogen bonding : Iodo substituents form contacts (C–I⋯π, 3.6 Å) that direct molecular packing .

Q. How are low-purity intermediates addressed during large-scale synthesis?

  • Methodological Answer :
  • Recrystallization : Ethanol/water mixtures (1:1) remove polymeric by-products .
  • Flow chemistry : Continuous reactors reduce side reactions (e.g., in acetamide derivative synthesis) .
  • In situ monitoring : ReactIR tracks intermediates to optimize reaction quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-5-nitro-imidazo[1,2-A]pyridine
Reactant of Route 2
3-Iodo-5-nitro-imidazo[1,2-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.